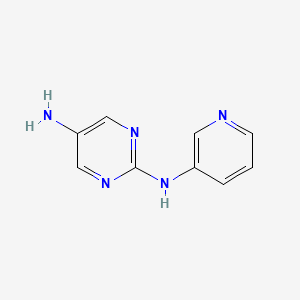![molecular formula C7H8F3N3 B1508072 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine CAS No. 1196145-27-3](/img/structure/B1508072.png)
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Descripción general
Descripción
“1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine” is a chemical compound with the molecular formula C7H8F3N3 . It is a derivative of pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Molecular Structure Analysis
The molecular structure of “1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine” consists of a pyrimidine ring substituted with a methyl group at the 4th position and a trifluoromethyl group at the 6th position .
Chemical Reactions Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its potential biological activity. The trifluoromethyl group in particular is known for increasing the metabolic stability and bioavailability of pharmaceuticals . Researchers may explore its use as a building block in the synthesis of more complex molecules with therapeutic potential.
Material Science
In material science, this compound’s derivatives could be investigated for their electrical properties, which might be useful in the creation of new semiconductors or other electronic materials. The pyrimidinyl group can play a crucial role in the molecular design of organic electronics .
Agricultural Chemistry
Compounds with the pyrimidinyl moiety are often explored for their herbicidal properties. This specific compound could serve as a precursor in the synthesis of herbicides, contributing to the development of new agricultural chemicals .
Antimicrobial Agent Development
The structure of this compound suggests potential antimicrobial properties. It could be part of in silico molecular docking studies to identify new antimicrobial agents, especially against resistant strains of bacteria or fungi .
Catalysis
The unique structure of this compound might make it a candidate for use as a ligand in catalytic systems. Its ability to coordinate with metals could be harnessed to develop new catalysts for chemical reactions used in industrial processes .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and mass spectrometry to help identify and quantify similar compounds in complex mixtures, aiding in the analysis of biological or environmental samples .
Mecanismo De Acción
Target of Action
The primary targets of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Propiedades
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)13-6(3-11)12-4/h2H,3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNJYLLZGPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




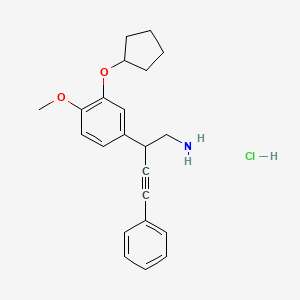

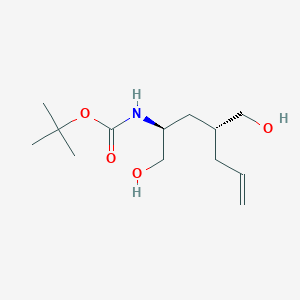
![3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B1508011.png)
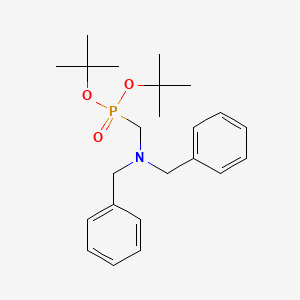
![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole](/img/structure/B1508023.png)
![Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1508024.png)

![10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1508034.png)
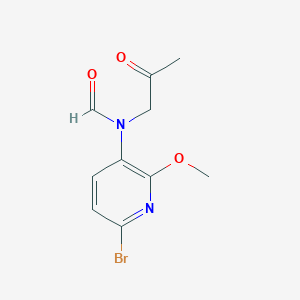
![2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1508045.png)
![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II), 98%](/img/structure/B1508046.png)
